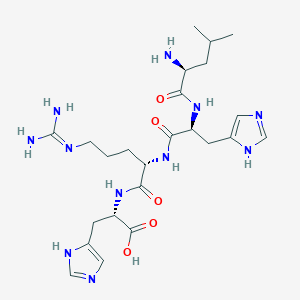
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: leucine, histidine, ornithine, and another histidine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptide sequences.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo several types of chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form various products.
Reduction: Reduction reactions can modify the diaminomethylidene group.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential therapeutic agent.
Industry: Used in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine depends on its specific biological activity. Generally, peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins. The diaminomethylidene group may play a role in binding to specific targets or modulating the peptide’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-histidyl-L-ornithyl-L-histidine: Similar structure but without the diaminomethylidene group.
L-Leucyl-L-histidyl-L-ornithyl-L-lysine: Similar structure with lysine instead of histidine.
L-Leucyl-L-histidyl-L-ornithyl-L-arginine: Similar structure with arginine instead of histidine.
Uniqueness
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to the presence of the diaminomethylidene group, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to specific targets or alter its stability and solubility.
Eigenschaften
CAS-Nummer |
922729-20-2 |
|---|---|
Molekularformel |
C24H39N11O5 |
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H39N11O5/c1-13(2)6-16(25)20(36)34-18(7-14-9-28-11-31-14)22(38)33-17(4-3-5-30-24(26)27)21(37)35-19(23(39)40)8-15-10-29-12-32-15/h9-13,16-19H,3-8,25H2,1-2H3,(H,28,31)(H,29,32)(H,33,38)(H,34,36)(H,35,37)(H,39,40)(H4,26,27,30)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
UNIVELKOOAOYGD-VJANTYMQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


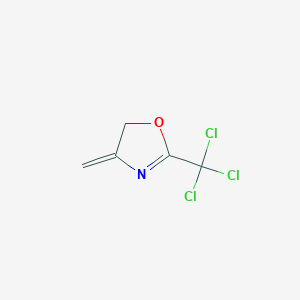
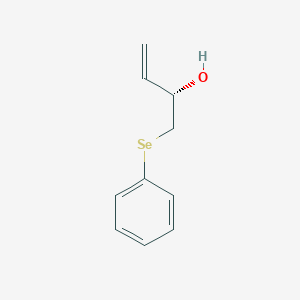
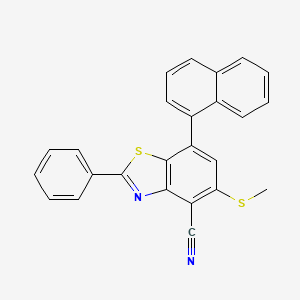
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
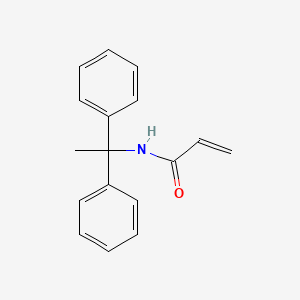
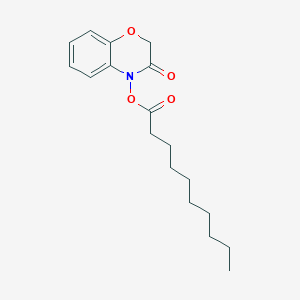
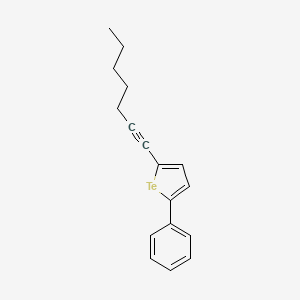
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
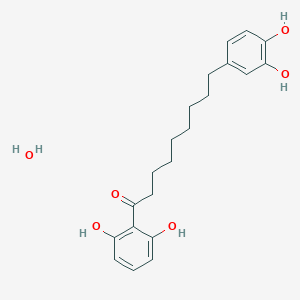


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
